molecular formula C12H15F2NO B2940595 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol CAS No. 1248042-69-4

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol

Cat. No.: B2940595
CAS No.: 1248042-69-4
M. Wt: 227.255
InChI Key: ZUGHOLBBPUTODQ-UHFFFAOYSA-N
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Description

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a cyclohexanol core substituted with a 2,3-difluorophenylamino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,3-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexanol compounds.

Scientific Research Applications

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol include:

  • 2-[(2,3-Dichlorophenyl)amino]cyclohexan-1-ol
  • 2-[(2,3-Dimethylphenyl)amino]cyclohexan-1-ol
  • 2-[(2,3-Difluorophenyl)amino]cyclopentan-1-ol

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a unique and valuable compound for research.

Properties

IUPAC Name

2-(2,3-difluoroanilino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-8-4-3-6-10(12(8)14)15-9-5-1-2-7-11(9)16/h3-4,6,9,11,15-16H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGHOLBBPUTODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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